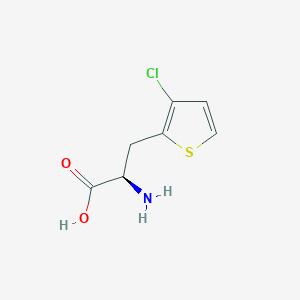
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiophene ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position of the propanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Chlorination: The thiophene ring is then chlorinated at the 3-position using reagents such as N-chlorosuccinimide (NCS) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the chlorination step and automated peptide synthesizers for the amino acid coupling step.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Tetrahydrothiophene derivatives
Substitution: Amino or thiol-substituted thiophene derivatives
Aplicaciones Científicas De Investigación
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways . The thiophene ring can participate in π-π interactions and hydrogen bonding, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-amino-3-(3-bromothiophen-2-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
(2R)-2-amino-3-(3-methylthiophen-2-yl)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with biological targets. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or bromine .
Propiedades
Fórmula molecular |
C7H8ClNO2S |
|---|---|
Peso molecular |
205.66 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(3-chlorothiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Clave InChI |
XQEDKUDVLNCBIW-RXMQYKEDSA-N |
SMILES isomérico |
C1=CSC(=C1Cl)C[C@H](C(=O)O)N |
SMILES canónico |
C1=CSC(=C1Cl)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















